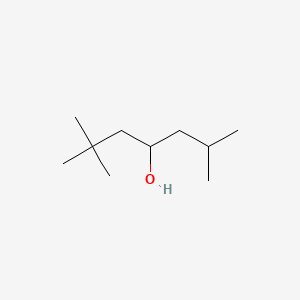
2,2,6-Trimethylheptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethylheptan-4-ol is an organic compound belonging to the class of alcohols. It is a branched-chain alcohol with the molecular formula C10H22O. This compound is characterized by its three methyl groups attached to the heptane chain, making it a tertiary alcohol. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6-Trimethylheptan-4-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (e.g., 2,2,6-trimethylheptan-4-one) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2,2,6-Trimethylheptan-4-one (ketone) or 2,2,6-Trimethylheptanoic acid (carboxylic acid).
Reduction: 2,2,6-Trimethylheptane.
Substitution: 2,2,6-Trimethylheptan-4-yl chloride or bromide.
Scientific Research Applications
2,2,6-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylheptan-4-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can influence the compound’s solubility, reactivity, and biological activity. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: A branched alkane with similar structural features but lacking the hydroxyl group.
2,2,6-Trimethylheptane: The fully reduced form of 2,2,6-Trimethylheptan-4-ol.
2,2,6-Trimethylheptan-4-one: The oxidized form of the alcohol.
Uniqueness
This compound is unique due to its tertiary alcohol structure, which imparts specific chemical and physical properties. Its branched structure and hydroxyl group make it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
66256-44-8 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,6-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
ITTQYDBLGDGLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















